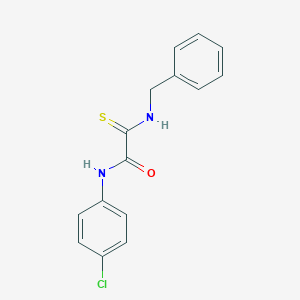
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is an organic compound that features a benzylamino group, a chlorophenyl group, and a thioxoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2-(benzylamino)-N-(4-chlorophenyl)acetamide
- N-(4-chlorophenyl)-2-thioxoacetamide
- 2-(benzylamino)-N-phenyl-2-thioxoacetamide
Uniqueness
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is unique due to the presence of both the benzylamino and thioxoacetamide groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and interactions that are not possible with simpler analogs.
生物活性
2-(Benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN2OS
- Molecular Weight : 320.83 g/mol
- CAS Number : 3289-75-6
The compound features a thioxoacetamide group, which is known for its reactivity and potential biological interactions. The presence of the benzylamino and chlorophenyl groups may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The IC50 values against various cancer cells indicate promising anticancer potential .
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.31 | |
| Antimicrobial | Escherichia coli | 5.0 | |
| Cytotoxicity | VERO Cells | 927 | |
| Cytotoxicity | Cancer Cell Lines | Varies |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetamide derivatives, including this compound. It was found to be particularly effective against S. aureus, with significant inhibition zones observed during testing. The minimum inhibitory concentrations (MICs) ranged from 0.31 to 5 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound were assessed on normal VERO cell lines and several cancer cell lines. The results indicated that while the compound was effective against cancer cells, it maintained a relatively high safety profile with an IC50 value of 927 µg/mL against VERO cells, suggesting selective toxicity towards cancerous cells .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other thioacetamide derivatives was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| This compound | 0.31 - 5 | 927 |
| 2-(Benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide | 0.25 - 4 | 800 |
| Other Thioacetamides | Varies | Varies |
属性
IUPAC Name |
2-(benzylamino)-N-(4-chlorophenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-6-8-13(9-7-12)18-14(19)15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBBVJIROAFPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














